REACTION_CXSMILES
|
[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:6]=[C:7]([C:14]([NH2:16])=O)[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12>P(Cl)(Cl)(Cl)=O>[F:1][C:2]1[CH:20]=[CH:19][CH:18]=[CH:17][C:3]=1[CH2:4][C:5]1[N:6]=[C:7]([C:14]#[N:16])[N:8]2[CH:13]=[CH:12][CH:11]=[N:10][C:9]=12
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(CC=2N=C(N3C2N=CC=C3)C(=O)N)C=CC=C1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Type
|
CUSTOM
|
Details
|
was stirred for 2 h at 120° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated in the rotary evaporator
|
Type
|
ADDITION
|
Details
|
the residue was mixed with water
|
Type
|
FILTRATION
|
Details
|
The solid was filtered with suction
|
Type
|
WASH
|
Details
|
washed with a little water
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
8.02 g (92% of theor.) of the target compound was obtained
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(CC=2N=C(N3C2N=CC=C3)C#N)C=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |